1-(2-羟乙基)-2,3,3-三甲基-3H-吲哚-1-溴化物

描述

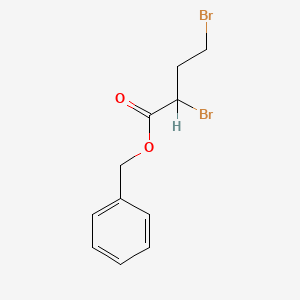

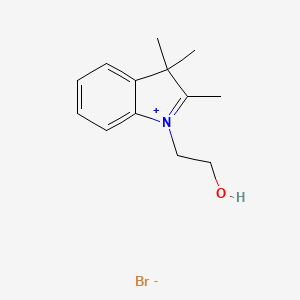

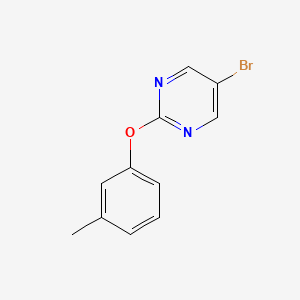

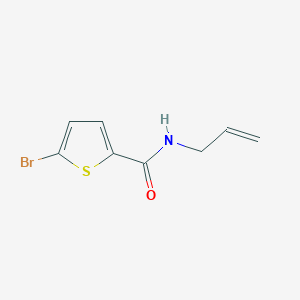

The compound "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" is a derivative of indole, a heterocyclic structure with a nitrogen atom. This compound is not directly mentioned in the provided papers, but its structure suggests it is related to indole chemistry and could be involved in electrophilic substitution reactions similar to those described for other indole derivatives .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including electrophilic substitution reactions. For instance, the paper on 2-hydroxyindoline-3-triethylammonium bromide discusses its use as a reagent for formal C3-electrophilic reactions of indoles with nucleophiles . This suggests that similar methods could potentially be applied to synthesize the compound , although the exact synthesis route for "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" is not directly analyzed in the provided papers, related compounds have been studied. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide has been characterized using X-ray diffraction and theoretical calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of indole derivatives is often centered around the indole ring. The paper on 2-hydroxyindoline-3-triethylammonium bromide indicates that indole derivatives can undergo electrophilic reactions at the C3 position . This could imply that "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" may also participate in similar reactions, although specific reactions involving this compound are not discussed in the provided literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their substitution patterns. The provided papers do not directly discuss the properties of "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide," but they do provide insights into related compounds. For instance, the study of 1-hydroxy-2,2,6,6-tetramethylpiperidinium bromide salts includes their synthesis, crystal structures, and theoretical calculations . These findings could be used as a reference to hypothesize about the properties of the compound , such as its solubility, melting point, and stability.

科学研究应用

杂环化合物的合成

- 2,3,3-三甲基-3H-吲哚与 2-溴丙酰胺的烷基化,然后用碱处理,形成各种杂环化合物,如 3,9,9,9a-四甲基-1,2,3,9a-四氢-9H-咪唑并[1,2-a]吲哚-2-酮和 1-(1-氨基羰基乙基)螺[2H-吲哚-2,3’-[3H]萘[2,1-b]吡喃]。这些化合物对于推进有机化学和药理学研究至关重要 (Valaityte、Martynaitis 和 Šačkus,2004).

缓蚀

- 包括 1-(2-羧基乙基)-2,3,3-三甲基-3H-吲哚碘化物在内的基于吲哚的离子液体 (IBIL) 已被发现可有效抑制酸性介质中低碳钢的腐蚀。这些发现对于处理金属保存和维护的行业具有重要意义 (Ahmed 等人,2019).

非线性光学材料

- 已经合成并研究了类似 (E)-2-(4-羟基-3-甲氧基苯乙烯基)-1,1,3-三甲基-1H-苯并[e]吲哚-3-碘化物的化合物及其二次谐波发生能力。这些材料对于集成光子学、光学数据存储和光学信息处理中的应用至关重要。该领域的研究所促进了先进光学技术和材料科学的发展 (Wen 等人,2020).

有机和医药化合物的合成

- 1-(1-氨基羰基乙基)-2,3,3-三甲基-3H-吲哚溴化物用于合成各种有机化合物,如 1-羟基-9,9a-二氢-1H-咪唑并[1,2-a]吲哚-2(3H)-酮。这些化合物在药物化学中具有潜在应用,有助于开发新药 (Martynaitis 等人,2011).

油气井中的缓蚀

- 包括 1-十二烷基-2-((2-羟乙基)亚氨基)-1-甲基吡咯烷-1-溴化物在内的新型阳离子表面活性剂已显示出作为石油和天然气井应用中碳钢管道的缓蚀剂的有效性。这项研究对于石油和天然气行业至关重要,重点关注基础设施的寿命和安全性 (Hegazy 等人,2016).

荧光和比色 pH 探针

- 合成了类似 BTABr(5-(4-((2-(苯并噻唑-2-羰基)腙)甲基)-3-羟苯氧基)-N,N,N-三甲基戊胺-1-溴化物)的化合物,用作荧光和比色 pH 探针。这些探针具有高水溶性,可用于实时细胞内 pH 成像,为生物化学和细胞生物学研究做出了重大贡献 (Diana 等人,2020).

属性

IUPAC Name |

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAPWPPOVDTKHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385922 | |

| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |

CAS RN |

29636-94-0 | |

| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)